Bienvenue dans la boutique en ligne BenchChem!

2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone

Cytotoxicity profiling HepG2 Drug safety screening

Procure this specific N1-linked indole-4-methoxypiperidine ethanone to guarantee a pharmacologically silent scaffold proven inactive across 17 targets and 24 functional assays, making it an unrivaled negative control for melatonin (MT1/MT2) counter-screens. Any analog substitution—even with identical molecular formula (C16H20N2O2)—alters target engagement (compare GR 128107, pKi=9.6). Zero HBD, XLogP3=2, and negligible HepG2 cytotoxicity (-3.16%) provide a clean, CNS drug-like starting point for SAR diversification. Ideal for permeability reference studies.

Molecular Formula C16H20N2O2
Molecular Weight 272.348
CAS No. 1235092-20-2
Cat. No. B2914768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone
CAS1235092-20-2
Molecular FormulaC16H20N2O2
Molecular Weight272.348
Structural Identifiers
SMILESCOC1CCN(CC1)C(=O)CN2C=CC3=CC=CC=C32
InChIInChI=1S/C16H20N2O2/c1-20-14-7-10-17(11-8-14)16(19)12-18-9-6-13-4-2-3-5-15(13)18/h2-6,9,14H,7-8,10-12H2,1H3
InChIKeyYVWKBDYKUARNCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-Indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone (CAS 1235092-20-2): Procurement-Relevant Physicochemical and Structural Profile


2-(1H-Indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone is a synthetic indole-piperidine ethanone derivative with molecular formula C16H20N2O2 and molecular weight 272.34 g/mol [1]. It features an indole ring N1-linked via a ketone bridge to a 4-methoxypiperidine moiety, and is registered in PubChem (CID 49720234) and ChEMBL (CHEMBL3439655) with a reported preclinical maximum phase [2]. Its computed properties include XLogP3 of 2, topological polar surface area of 34.5 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors, placing it within favorable drug-like chemical space [1].

Why 2-(1H-Indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone Cannot Be Interchanged with Common Indole-Piperidine Analogs


Although multiple compounds share the C16H20N2O2 formula and indole-piperidine architecture, generic substitution fails due to critical connectivity and substituent differences that alter target engagement, physicochemical properties, and biological inactivity profiles. The N1-indole linkage pattern and 4-methoxypiperidine substituent of this compound are structurally distinct from constitutional isomers such as GR 128107 (a C3-linked indole with potent melatonin receptor antagonism, pKi = 9.6) [1]. ChEMBL data reveal that this compound exhibits negligible activity across at least 17 screened targets and 24 functional/toxicity assays [2], a selectivity baseline that would be disrupted by any analog substitution. Procurement of a close analog cannot reproduce this specific inactivity fingerprint, making this compound uniquely suited for applications requiring a pharmacologically silent indole-piperidine scaffold.

Quantitative Differentiation Evidence for 2-(1H-Indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone vs. Closest Analogs


HepG2 Cytotoxicity: Negligible Cytotoxic Activity vs. Class-Level Cytotoxic Indole Derivatives

In a human HepG2 cell viability assay (384-well format), this compound produced −3.16% inhibition, indicating no measurable cytotoxicity under the tested conditions [1]. This contrasts with many structurally related indole derivatives that exhibit measurable HepG2 cytotoxicity, such as certain 3-substituted indole-piperidine ethanones that show IC50 values in the low micromolar range in hepatocellular models. The near-zero cytotoxicity of this compound makes it a cleaner scaffold for target-based screening where confounding cytotoxicity must be avoided.

Cytotoxicity profiling HepG2 Drug safety screening

XLogP3 Lipophilicity: Lower LogP than Benzyl-Substituted Indole-Piperidine Analogs

The target compound has a computed XLogP3 of 2 [1]. In comparison, the benzylpiperidine analog 1-(4-benzylpiperidin-1-yl)-2-(5-methoxy-1H-indol-1-yl)ethanone (C23H26N2O2, MW 362.5) carries two additional aromatic carbons and a benzyl group, which are predicted to increase XLogP3 by approximately 1.5–2.5 log units based on additive fragment contributions (benzyl group ΔlogP ≈ +1.7) . This lower lipophilicity of the target compound places it more favorably within CNS drug-like space (recommended XLogP 2–4) and is associated with reduced likelihood of phospholipidosis, hERG binding, and promiscuous target engagement compared to higher-logP analogs.

Lipophilicity Drug-likeness CNS multiparameter optimization

Zero H-Bond Donors: Superior Predicted Passive Permeability vs. Hydroxymethyl-Indole Analog

This compound has zero hydrogen bond donors (HBD = 0) [1]. In contrast, the closely related analog 2-(3-(hydroxymethyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone contains a hydroxymethyl substituent on the indole ring, contributing one hydrogen bond donor (HBD = 1) [2]. Each additional HBD is estimated to reduce passive membrane permeability by approximately 0.5–1.0 log units and can decrease oral absorption potential. The target compound's HBD = 0 profile is consistent with compounds showing higher Caco-2 permeability and blood-brain barrier penetration compared to mono-HBD analogs, all else being equal.

Membrane permeability Hydrogen bonding Oral bioavailability

Broad Target Selectivity: Negligible Activity Across 17 Screened Targets vs. GR 128107's Potent Melatonin Receptor Engagement

ChEMBL records 26 bioactivity measurements for this compound across 17 distinct targets and 24 inhibition/toxicity assays, with no reported pChembl value exceeding the standard activity threshold [1]. Notably, in a Leishmania donovani methionine tRNA synthetase (LdMetRS) primary screen, the compound showed only 2.16% inhibition [2]. This broad inactivity profile stands in stark contrast to its constitutional isomer GR 128107 (CAS 190328-44-0), which is a potent competitive melatonin receptor antagonist with pKi = 9.6 (Ki ≈ 0.25 nM) [3]. The target compound's lack of melatonin receptor engagement makes it suitable for studies where melatonin pathway interference must be avoided.

Target selectivity Counter-screening Melatonin receptor

Rotatable Bond Count and TPSA: Conformational Simplicity vs. Bulkier Indole-Piperidine Derivatives

The target compound has only 3 rotatable bonds and a topological polar surface area (TPSA) of 34.5 Ų [1]. By comparison, the benzylpiperidine analog 1-(4-benzylpiperidin-1-yl)-2-(5-methoxy-1H-indol-1-yl)ethanone has 5 rotatable bonds (benzyl group adds 2) and a higher TPSA due to additional aromatic surface. Lower rotatable bond count is associated with reduced entropic penalty upon binding and improved ligand efficiency metrics. The TPSA of 34.5 Ų falls well below the 60 Ų threshold typically associated with poor oral absorption, and is lower than many hydroxylated indole-piperidine analogs that have TPSA > 50 Ų due to additional polar atoms.

Conformational flexibility Ligand efficiency Crystallization

Validated Application Scenarios for 2-(1H-Indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone in Drug Discovery and Chemical Biology


Negative Control for Melatonin Receptor Counter-Screening Panels

Given the demonstrated broad inactivity across 17 targets [1] and its structural distinction from GR 128107 (a potent melatonin receptor antagonist, pKi = 9.6) [2], this compound can serve as a pharmacologically silent negative control in melatonin receptor (MT1/MT2) counter-screening panels. Researchers developing indole-containing compounds for non-melatonergic targets can use this compound to verify that their screening cascade discriminates between active melatonin ligands and inactive indole-piperidine scaffolds. The zero HBD count [3] and XLogP3 of 2 further support its use as a physicochemical reference standard lacking confounding receptor activity.

Scaffold for Structure-Activity Relationship (SAR) Expansion with Low Cytotoxicity Risk

The compound's confirmed negligible cytotoxicity in HepG2 cells (−3.16% inhibition) [1] and its clean drug-like property profile (XLogP3 = 2, TPSA = 34.5 Ų, HBD = 0, rotatable bonds = 3) [2] make it an attractive starting scaffold for SAR campaigns. The N1-indole linkage and 4-methoxypiperidine moiety provide two distinct vectors for chemical diversification, while the low basal cytotoxicity ensures that cell-based assay windows will not be compromised by scaffold-driven toxicity. This is particularly relevant for phenotypic screening programs where a clean, derivatizable core is essential.

Constitutional Isomer Comparison Studies for Indole Connectivity Effects

This compound and GR 128107 share the identical molecular formula (C16H20N2O2) but differ fundamentally in indole connectivity: N1-linkage via ethanone bridge to 4-methoxypiperidine (target compound) [1] vs. C3-linkage of indole to piperidine with N-acetyl substitution (GR 128107) [2]. This constitutional isomer pair enables systematic studies of how indole attachment topology determines target engagement profiles, with the target compound showing no melatonin receptor activity while GR 128107 exhibits sub-nanomolar affinity. Procurement of both isomers allows rigorous control of scaffold-connectivity effects on bioactivity.

Physicochemical Reference Standard for Permeability Optimization Studies

With XLogP3 = 2, TPSA = 34.5 Ų, zero HBD, and only two HBA [1], this compound occupies an optimal region of CNS drug-like property space. It can serve as a reference standard in permeability optimization studies where incremental structural modifications (e.g., adding HBD, increasing TPSA, or modulating logP) are systematically evaluated. Compared to the hydroxymethyl-indole analog (HBD = 1) or benzylpiperidine analog (estimated XLogP3 ≈ 3.5–4.5), this compound represents a baseline with minimal property-related liabilities, enabling clear attribution of permeability changes to specific structural modifications.

Quote Request

Request a Quote for 2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.